5,6-Dichloro-2-cyclopropylnicotinonitrile
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Overview
Description
5,6-Dichloro-2-cyclopropylnicotinonitrile: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a cyclopropyl group at the 2nd position of the pyridine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-cyclopropylnicotinonitrile typically involves the chlorination of 2-cyclopropylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production with minimal by-products. Safety measures are implemented to handle the hazardous nature of chlorine gas .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted nicotinonitriles.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 5,6-Dichloro-2-cyclopropylnicotinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated nicotinonitriles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
5,6-Dichloro-2-cyclopropylpyridine: Similar structure but lacks the nitrile group.
2-Cyclopropylnicotinonitrile: Lacks the chlorine atoms at the 5th and 6th positions.
5,6-Dichloronicotinonitrile: Lacks the cyclopropyl group.
Uniqueness: 5,6-Dichloro-2-cyclopropylnicotinonitrile is unique due to the combination of chlorine atoms and a cyclopropyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,6-dichloro-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2 |
InChI Key |
JACXUHDZCZGYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2C#N)Cl)Cl |
Origin of Product |
United States |
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